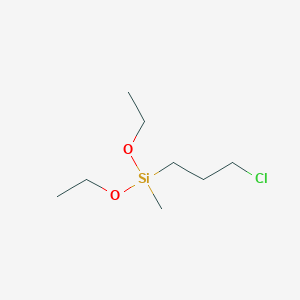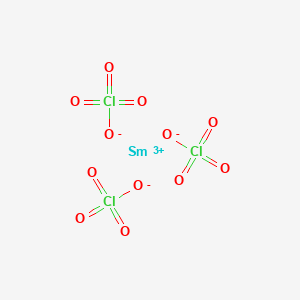
Dansyltryptamine
Overview
Description
Dansyltryptamine is a chemical compound with the molecular formula C22H23N3O2S. It is a derivative of tryptamine, where the tryptamine moiety is modified by the addition of a dansyl group. The dansyl group is a sulfonamide derivative of naphthalene, which is known for its fluorescent properties. This compound is primarily used in biochemical research due to its ability to act as a fluorescent probe.
Mechanism of Action
Dansyltryptamine is a chemical compound with the empirical formula C22H23N3O2S . This article will delve into its mechanism of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is known that tryptamine derivatives often interact with serotonin receptors , which play a crucial role in various physiological and pathological processes, including mood regulation, intestinal movement, and cardiovascular function .
Mode of Action
Similar compounds, such as tryptamine derivatives, are known to act as serotonin receptor agonists . This means they bind to serotonin receptors and mimic the action of serotonin, leading to a series of intracellular events that result in the physiological response .
Biochemical Pathways
This compound is likely involved in the tryptamine pathway, which is known to lead to the bioactive auxin, indole-3-acetic acid (IAA). This pathway is suggested to proceed in the sequence: tryptophan (Trp), tryptamine, N-hydroxytryptamine, indole-3-acetaldoxime, indole-3-acetaldehyde (IAAld), IAA . .
Pharmacokinetics
A related compound, n,n-dimethyltryptamine (dmt), has been shown to have rapid pharmacokinetics, with a mean elimination half-life of 9-12 minutes . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability remain to be elucidated.
Result of Action
Based on its potential interaction with serotonin receptors, it may influence mood, cognition, and various physiological processes .
Biochemical Analysis
Cellular Effects
Given its structural similarity to tryptophan and other tryptamine derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
Dansyltryptamine is likely involved in tryptophan metabolic pathways, given its structural similarity to tryptophan
Preparation Methods
Synthetic Routes and Reaction Conditions
Dansyltryptamine can be synthesized through the reaction of tryptamine with dansyl chloride. The reaction typically involves the following steps:
Preparation of Dansyl Chloride Solution: Dansyl chloride is dissolved in an appropriate solvent such as acetone or dichloromethane.
Reaction with Tryptamine: Tryptamine is added to the dansyl chloride solution, and the mixture is stirred at room temperature or slightly elevated temperatures.
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the this compound product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dansyltryptamine undergoes various chemical reactions, including:
Oxidation: The indole ring in this compound can be oxidized under specific conditions to form various oxidation products.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield tryptamine and the corresponding sulfonic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Oxidation: Various oxidized derivatives of this compound.
Substitution: Substituted sulfonamide derivatives.
Hydrolysis: Tryptamine and sulfonic acid derivatives.
Scientific Research Applications
Dansyltryptamine has several scientific research applications, including:
Fluorescent Probing: Due to its fluorescent properties, this compound is used as a probe in biochemical assays to study protein-ligand interactions, enzyme activities, and cellular processes.
Amino Acid Analysis: this compound is used in the derivatization of amino acids for their quantification using techniques such as liquid chromatography-mass spectrometry (LC-MS).
Neuropharmacology: As a derivative of tryptamine, this compound is studied for its potential effects on neurotransmitter systems and its role in neuropharmacological research.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: The parent compound of dansyltryptamine, known for its role as a neurotransmitter and its involvement in various biological processes.
Dimethyltryptamine: A naturally occurring psychedelic compound with structural similarities to tryptamine.
Serotonin: A neurotransmitter derived from tryptamine, involved in regulating mood, appetite, and sleep.
Uniqueness of this compound
This compound is unique due to the presence of the dansyl group, which imparts fluorescent properties to the molecule. This makes it particularly useful as a fluorescent probe in biochemical research, allowing for the visualization and tracking of biological processes. Additionally, the combination of the tryptamine moiety with the dansyl group provides a unique tool for studying interactions with neurotransmitter systems and other biological targets.
Properties
IUPAC Name |
5-(dimethylamino)-N-[2-(1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-25(2)21-11-5-9-19-18(21)8-6-12-22(19)28(26,27)24-14-13-16-15-23-20-10-4-3-7-17(16)20/h3-12,15,23-24H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXFAXABPSTODQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCC3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342535 | |
| Record name | Dansyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13285-17-1 | |
| Record name | Dansyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13285-17-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















